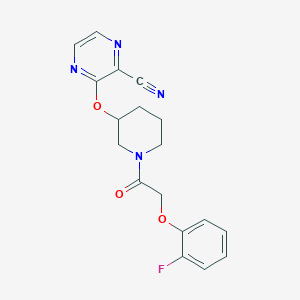

(2,4-Dimethoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

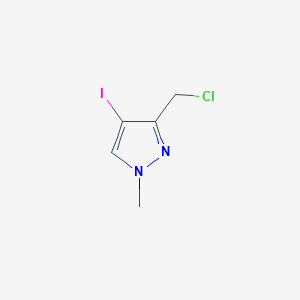

“(2,4-Dimethoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is a chemical compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains an azetidine ring, which is a four-membered ring with one nitrogen atom and three carbon atoms . The presence of these rings suggests that this compound might have interesting biological activities .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a pyrimidine ring and an azetidine ring. These rings are likely to influence the compound’s reactivity and potential biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the substituents on the rings. Factors that could influence its properties include its size, shape, charge distribution, and the presence of functional groups .Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound has been explored in the synthesis of novel pyrazole and pyrimidine derivatives with potential antimicrobial and anticancer activities. For instance, derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate showed significant in vitro antimicrobial and anticancer activity, with some compounds exhibiting higher anticancer activity than the reference drug doxorubicin. These findings suggest the compound's utility in developing new antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antioxidant and Enzyme Inhibition

Research has also focused on synthesizing phenol derivatives from similar compounds for their potent antioxidant properties. Studies have shown that these derivatives possess strong antioxidant activities, comparable to standard synthetic antioxidants. Moreover, some synthesized compounds demonstrated effective inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential for therapeutic applications in neurodegenerative diseases (Artunç, Menzek, Taslimi, Gulcin, Kazaz, & Şahin, 2020).

Catalytic and Synthetic Applications

The compound's derivatives have been evaluated for their catalytic properties in asymmetric addition reactions. For example, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from similar compounds, has shown high enantioselectivity in catalytic asymmetric addition of organozinc reagents to aldehydes. This highlights its potential as a chiral catalyst for synthesizing enantiomerically enriched products, important in pharmaceutical synthesis (Wang et al., 2008).

Antitumor Agents

Furthermore, research into the compound's analogs has led to the discovery of potential antitumor agents. For instance, based on the structure of a related compound, researchers synthesized a biologically stable derivative without an ester group, which exhibited similar potency to the initial compound. This derivative is expected to have longer-lasting effects in the body as an anticancer agent, demonstrating the compound's relevance in oncological research (Hayakawa, Shioya, Agatsuma, Furukawa, Naruto, & Sugano, 2004).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It is likely that the compound interacts with its targets by forming hydrogen bonds, as suggested by the presence of n–h…o and n–h…n hydrogen bonds in related compounds .

Biochemical Pathways

Similar compounds have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have shown strong antagonist activity and potent anti-proliferative activity against human cancer cell lines .

properties

IUPAC Name |

(2,4-dimethoxyphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-22-12-4-5-13(14(8-12)23-2)15(21)20-9-11(10-20)19-16-17-6-3-7-18-16/h3-8,11H,9-10H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUCEBGDRBLQAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2701434.png)

![3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 5-(trifluoromethyl)-2-pyridinyl sulfide](/img/structure/B2701435.png)

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2701438.png)

![3-[[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2701445.png)

![N-(4-ethylphenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2701448.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2701452.png)

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2701453.png)